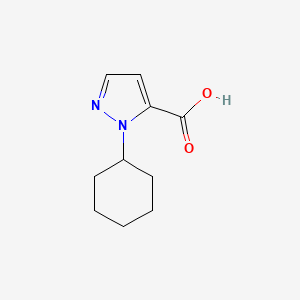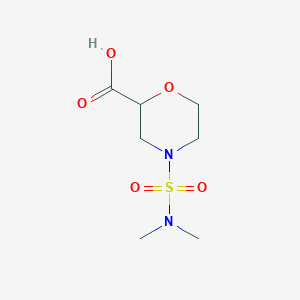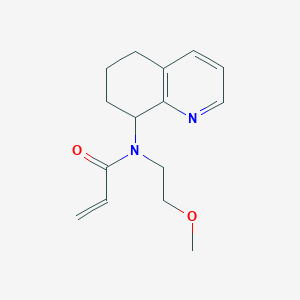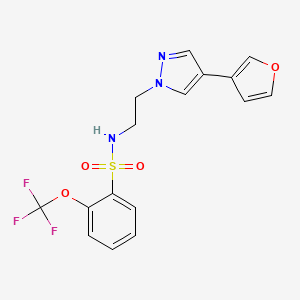
2-Cyclohexylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylpyrazole-3-carboxylic acid (CCPA) is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation.
Applications De Recherche Scientifique
Bioconversion and Synthesis
Bioconversion of Cyanopyrazine : A study demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, using Agrobacterium sp. DSM 6336. This process achieved a high product concentration and yield, highlighting its potential for large-scale synthesis of pyrazinecarboxylic acid derivatives (Wieser, Heinzmann, & Kiener, 1997).
Synthesis of Imidazo[1,2-a]pyridine Derivatives : Research on the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction demonstrated the potential of these compounds in medicinal and biological sciences. This study introduced a simple one-pot procedure for creating these compounds (Marandi, 2018).
Mechanistic Studies and Applications
Cyclocondensation Reactions : A study investigated the cyclocondensation reactions of 5-aminopyrazoles with arylidenepyruvic acids and aromatic aldehydes, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids and related compounds. This research provides insights into the reaction pathways and mechanistic aspects of these reactions (Chebanov et al., 2007).
Boronic Acid Catalysis : Boronic acid catalysis was applied for the activation of unsaturated carboxylic acids in dipolar [3+2] cycloadditions, producing small heterocyclic products with pharmaceutical relevance. These products include triazoles, isoxazoles, and isoxazolidines, demonstrating the versatility of this approach in synthesizing structurally diverse compounds (Zheng, McDonald, & Hall, 2010).
Molecular Structure and Characterization
Structural Characterization : The molecular structure of 3-aminopyrazine-2-carboxylic acid was studied, revealing an extensive network of intra- and intermolecular hydrogen bonds. This research contributes to the understanding of the molecular characteristics of pyrazinecarboxylic acid derivatives (Dobson & Gerkin, 1996).
UV-Induced Photochemistry : A study on 3-aminopyrazine-2-carboxylic acid explored its UV-induced photochemistry and molecular structure in argon matrices. The research identified new conformers and photoisomerizations, contributing to the understanding of the photochemical properties of such compounds (Pagacz-Kostrzewa et al., 2021).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to impact a wide range of biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities
Propriétés
IUPAC Name |
2-cyclohexylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBQDIUNKOKZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)




![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)
![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)
